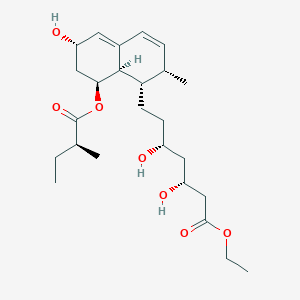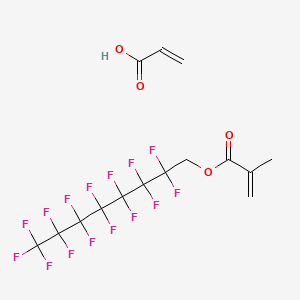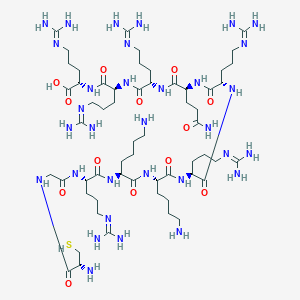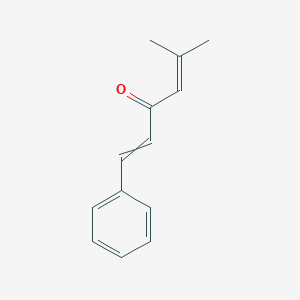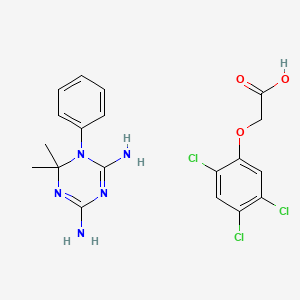
4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate typically involves the reaction of cyanuric chloride with appropriate amines and phenoxyacetic acid derivatives. The reaction is usually carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to control the temperature and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve product quality .
化学反応の分析
Types of Reactions
4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Hydrolysis: The ester linkage in the phenoxyacetate moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, acids for hydrolysis, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while hydrolysis can produce the corresponding phenol and carboxylic acid .
科学的研究の応用
4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate has several scientific research applications:
作用機序
The mechanism of action of 4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate involves its interaction with molecular targets, such as enzymes. For instance, it acts as an irreversible inhibitor of dihydrofolic reductases by forming covalent bonds with the active site of the enzyme . This inhibition disrupts the enzyme’s function, leading to downstream effects on cellular processes.
類似化合物との比較
Similar Compounds
- 2,4-Diamino-6-phenyl-1,3,5-triazine
- 2-Chloro-4,6-diamino-1,3,5-triazine
- 2-Phenyl-4,6-diamino-1,3,5-triazine
Uniqueness
4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate is unique due to its specific substitution pattern and the presence of the phenoxyacetate moiety
特性
CAS番号 |
63979-37-3 |
|---|---|
分子式 |
C19H20Cl3N5O3 |
分子量 |
472.7 g/mol |
IUPAC名 |
6,6-dimethyl-1-phenyl-1,3,5-triazine-2,4-diamine;2-(2,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C11H15N5.C8H5Cl3O3/c1-11(2)15-9(12)14-10(13)16(11)8-6-4-3-5-7-8;9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h3-7H,1-2H3,(H4,12,13,14,15);1-2H,3H2,(H,12,13) |
InChIキー |
ZAPCMYXGFUKWBR-UHFFFAOYSA-N |
正規SMILES |
CC1(N=C(N=C(N1C2=CC=CC=C2)N)N)C.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


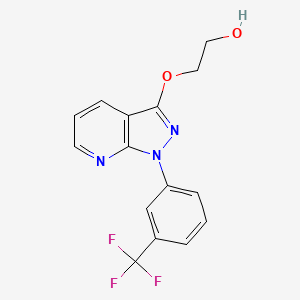
![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)
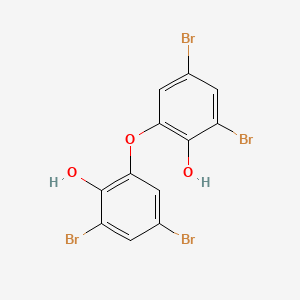
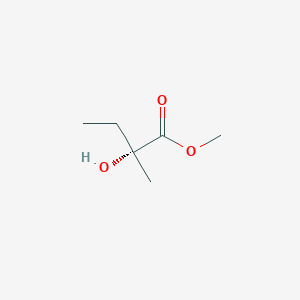
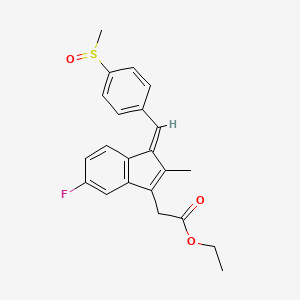
![Potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B13420525.png)
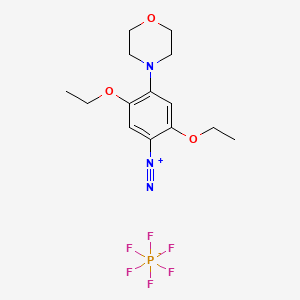

![1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine](/img/structure/B13420546.png)

